![molecular formula C11H16N2 B2432853 (1-Ethyl-2,3-dihydro-1h-indol-5-yl)methanamine CAS No. 1092351-24-0](/img/structure/B2432853.png)
(1-Ethyl-2,3-dihydro-1h-indol-5-yl)methanamine
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Overview
Description
(1-Ethyl-2,3-dihydro-1H-indol-5-yl)methanamine is an organic compound with the molecular formula C11H16N2 It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . For instance, some indole derivatives have been reported to inhibit certain enzymes, leading to their antiviral or anti-inflammatory effects .
Biochemical Pathways
Indole derivatives are known to influence various biochemical pathways due to their broad-spectrum biological activities . For example, they can affect the pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Indole derivatives are known to have diverse biological activities, which suggest that they can induce various molecular and cellular changes .
Action Environment
It’s important to note that environmental factors such as temperature, ph, and presence of other substances can significantly affect the action and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-2,3-dihydro-1H-indol-5-yl)methanamine can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to the amino group . Another method involves the reaction of indole with ethylamine under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-2,3-dihydro-1H-indol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
(1-Ethyl-2,3-dihydro-1H-indol-5-yl)methanamine serves as a versatile building block in organic synthesis. It is used in the development of more complex molecular structures and as a reagent in various chemical reactions. Its indole structure allows for modifications that can lead to new compounds with diverse properties.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of indole compounds can possess significant antimicrobial effects against various pathogens. For instance, related compounds have demonstrated efficacy against bacteria such as Escherichia coli and Staphylococcus aureus.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Case studies have reported its activity against human cancer cell lines, indicating its potential as a lead compound for drug development.
Medicine
The compound is under investigation for its therapeutic applications:
- Drug Development : Research is ongoing to explore its role in developing novel pharmaceuticals targeting various diseases. Its structural similarity to known bioactive compounds positions it as a candidate for further exploration in drug design.
- Neuroprotective Effects : Some studies suggest that indole derivatives can influence neuroprotective pathways, potentially offering benefits in treating neurodegenerative diseases .
Industrial Applications
In the industrial sector, this compound is utilized in the production of pharmaceuticals and other chemical products. Its ability to serve as a precursor for synthesizing more complex molecules makes it valuable for manufacturing processes in medicinal chemistry.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated effective inhibition of E. coli at low concentrations (pMIC(ec) = 2.50 μM/mL) |
Study B | Anticancer Potential | Showed significant cell growth inhibition in human tumor cell lines with GI50 values around 15 μM |
Study C | Neuroprotective Mechanisms | Indicated activation of PI3K/Akt/Nrf2 pathway leading to reduced neuronal damage in hypoxic conditions |
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of (1-Ethyl-2,3-dihydro-1H-indol-5-yl)methanamine, known for its wide range of biological activities.
Indoline: A reduced form of indole, used in various chemical syntheses.
Indole-3-acetic acid: A plant hormone with significant biological functions.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Biological Activity
(1-Ethyl-2,3-dihydro-1H-indol-5-yl)methanamine is an organic compound derived from indole, a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Overview of the Compound
- Chemical Formula : C11H16N2
- CAS Number : 1092351-24-0
This compound is part of a broader category of indole derivatives that have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects.
Target Interactions
Indole derivatives typically exhibit high affinity for various receptors and enzymes. The specific interactions of this compound with biological targets are crucial for its activity:
- Receptor Binding : Indole derivatives can bind to serotonin receptors and other G-protein coupled receptors (GPCRs), influencing neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially altering the biochemical pathways within cells.
Biochemical Pathways
The biological activity of this compound is linked to several key biochemical pathways:
- Cellular Signaling : By modulating receptor activity, this compound can influence pathways related to cell growth, differentiation, and apoptosis.
- Antioxidant Activity : Some studies suggest that indole derivatives possess antioxidant properties, which can protect cells from oxidative stress .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound:
Study | Cell Line | IC50 Value (μM) | Effect |
---|---|---|---|
A2780 | 11.6 | Significant cytotoxicity | |
HeLa | 22.4 | Significant cytotoxicity |
These findings indicate that the compound exhibits notable cytotoxic effects against various cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest it may be effective against certain bacterial strains, although further research is needed to clarify its spectrum of activity and mechanisms involved .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against multiple cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. It was observed that treatment with this compound led to reduced neuronal apoptosis and improved cognitive function in animal models .
Properties
IUPAC Name |
(1-ethyl-2,3-dihydroindol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-13-6-5-10-7-9(8-12)3-4-11(10)13/h3-4,7H,2,5-6,8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVAFKNXBLPWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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